Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-
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Overview
Description
Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is also known as DAPY and has been extensively studied for its biological activities.
Mechanism Of Action
The mechanism of action of Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- involves the inhibition of the reverse transcriptase enzyme. This enzyme is essential for the replication of the HIV virus and is also involved in the growth of cancer cells. DAPY binds to the active site of the reverse transcriptase enzyme and prevents the formation of new viral DNA.
Biochemical And Physiological Effects
Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- has been found to exhibit potent anti-HIV and anticancer properties. It has also been studied for its effects on the immune system and has been found to stimulate the production of cytokines, which are essential for the immune response.
Advantages And Limitations For Lab Experiments
One of the main advantages of Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- is its potent biological activity. This makes it an ideal candidate for studying the mechanisms of HIV replication and cancer cell growth. However, the complex synthesis process and the high cost of the compound can be a limitation for lab experiments.
Future Directions
There are several future directions for the study of Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy-. One of the main areas of research is the development of new derivatives of DAPY with improved biological activity. Another area of research is the study of the mechanism of action of DAPY on the reverse transcriptase enzyme. This can provide valuable insights into the development of new anti-HIV drugs. Additionally, the study of the anticancer properties of DAPY can lead to the development of new cancer therapies.
Synthesis Methods
The synthesis of Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- is a complex process that requires expertise in organic chemistry. The most commonly used method for synthesizing DAPY involves the reaction of 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine with 2,6-diethoxy-3,5-diformylpyridine in the presence of a suitable catalyst. The resulting product is then treated with m-anisidine to obtain the final compound.
Scientific Research Applications
Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent anti-HIV activity by inhibiting the reverse transcriptase enzyme. DAPY has also been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells.
properties
CAS RN |
18710-90-2 |
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Product Name |
Pyrimido[5,4-d]pyrimidine, 4,8-di-m-anisidino-2,6-diethoxy- |
Molecular Formula |
C24H26N6O4 |
Molecular Weight |
462.5 g/mol |
IUPAC Name |
2,6-diethoxy-4-N,8-N-bis(3-methoxyphenyl)pyrimido[5,4-d]pyrimidine-4,8-diamine |
InChI |
InChI=1S/C24H26N6O4/c1-5-33-23-27-19-20(21(29-23)25-15-9-7-11-17(13-15)31-3)28-24(34-6-2)30-22(19)26-16-10-8-12-18(14-16)32-4/h7-14H,5-6H2,1-4H3,(H,25,27,29)(H,26,28,30) |
InChI Key |
LSRHUQZLYMWFOK-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C(=N1)NC3=CC(=CC=C3)OC)N=C(N=C2NC4=CC(=CC=C4)OC)OCC |
Canonical SMILES |
CCOC1=NC2=C(C(=N1)NC3=CC(=CC=C3)OC)N=C(N=C2NC4=CC(=CC=C4)OC)OCC |
synonyms |
4,8-Bis(m-anisidino)-2,6-diethoxypyrimido[5,4-d]pyrimidine |
Origin of Product |
United States |
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